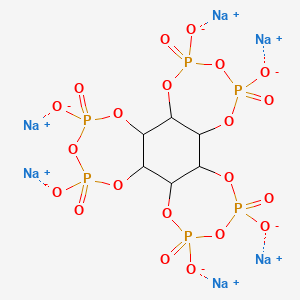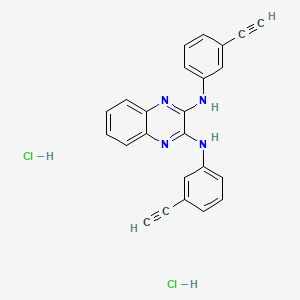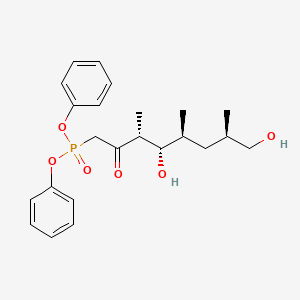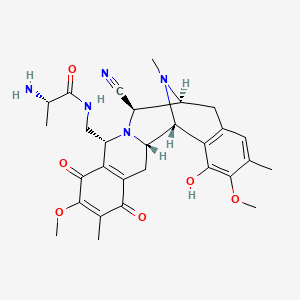
myo-Inositol trispyrophosphate (hexasodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
myo-Inositol trispyrophosphate hexasodium, commonly referred to as ITPP hexasodium, is an inositol phosphate and a pyrophosphate derivative of phytic acid. It is a drug candidate and a putative performance-enhancing substance that exerts its biological effects by increasing tissue oxygenation . This compound is a membrane-permeant allosteric regulator of hemoglobin, which mildly reduces its oxygen-binding affinity, thereby increasing oxygen release from the blood into tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositol trispyrophosphate hexasodium involves the pyrophosphorylation of myo-inositol. The reaction typically requires the use of pyrophosphoryl chloride (POCl3) as the phosphorylating agent in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the pyrophosphate groups.
Industrial Production Methods
Industrial production of myo-Inositol trispyrophosphate hexasodium follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pH, and the concentration of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
myo-Inositol trispyrophosphate hexasodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: It can be reduced to lower oxidation state derivatives.
Substitution: The pyrophosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of myo-inositol, which have different biological and chemical properties .
Scientific Research Applications
myo-Inositol trispyrophosphate hexasodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other phosphorylated compounds.
Biology: The compound is studied for its effects on cellular oxygenation and metabolism.
Industry: It is used in the development of performance-enhancing substances for both human and veterinary use.
Mechanism of Action
myo-Inositol trispyrophosphate hexasodium exerts its effects by acting as an allosteric effector of hemoglobin. It binds to hemoglobin and reduces its oxygen-binding affinity, which shifts the oxygen-hemoglobin dissociation curve to the right. This shift facilitates the release of oxygen from the blood into tissues, thereby increasing tissue oxygenation . The molecular targets involved include hemoglobin and various oxygen-sensitive pathways .
Comparison with Similar Compounds
Similar Compounds
Phytic Acid: Unlike myo-Inositol trispyrophosphate hexasodium, phytic acid is not membrane-permeant due to its charge distribution.
Inositol Phosphates: These compounds share similar structural features but differ in their biological activities and membrane permeability.
Uniqueness
myo-Inositol trispyrophosphate hexasodium is unique due to its membrane permeability and its ability to act as an allosteric regulator of hemoglobin. This property allows it to effectively increase tissue oxygenation, making it a valuable compound for therapeutic and performance-enhancing applications .
Properties
Molecular Formula |
C6H6Na6O21P6 |
|---|---|
Molecular Weight |
737.88 g/mol |
IUPAC Name |
hexasodium;4,6,11,13,18,20-hexaoxido-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide |
InChI |
InChI=1S/C6H12O21P6.6Na/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5;;;;;;/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;;;/q;6*+1/p-6 |
InChI Key |
DTOYSAZRROROSE-UHFFFAOYSA-H |
Canonical SMILES |
C12C(C3C(C4C1OP(=O)(OP(=O)(O4)[O-])[O-])OP(=O)(OP(=O)(O3)[O-])[O-])OP(=O)(OP(=O)(O2)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[6-(1,7-Dihydroxytetradeca-4,12-dien-8,10-diyn-6-yloxy)-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10854558.png)


![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B10854574.png)
![6-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-8-one](/img/structure/B10854578.png)

![(2S)-2-[(2R,3R,4R,6S)-2,3-dihydroxy-4-[3-hydroxy-5-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide](/img/structure/B10854590.png)

![N-[(4-chlorophenyl)methyl]-6-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]-1,2-dimethyl-7-oxoimidazo[4,5-c][1,8]naphthyridine-8-carboxamide](/img/structure/B10854604.png)

![2-(5-fluoropyridin-2-yl)-3-(1H-pyrazolo[3,4-b]pyridin-4-yl)-6,6-bis(trideuteriomethyl)-4,7-dihydropyrazolo[5,1-c][1,4]oxazine](/img/structure/B10854616.png)
![benzyl (2R)-2-[[[(2R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854623.png)
![5-[2,3-dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-(2-hydroxy-2-methylpropyl)-4-[(2R)-2-methylpyrrolidine-1-carbonyl]-1,3-thiazole-2-carboxamide](/img/structure/B10854626.png)

